Methoxydiphenylphosphine

Catalog No.
S1891906
CAS No.
4020-99-9
M.F
C13H13OP
M. Wt
216.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methoxydiphenylphosphine

CAS Number

4020-99-9

Product Name

Methoxydiphenylphosphine

IUPAC Name

methoxy(diphenyl)phosphane

Molecular Formula

C13H13OP

Molecular Weight

216.21 g/mol

InChI

InChI=1S/C13H13OP/c1-14-15(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3

InChI Key

OAADXJFIBNEPLY-UHFFFAOYSA-N

SMILES

COP(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

COP(C1=CC=CC=C1)C2=CC=CC=C2

Methoxydiphenylphosphine is an organophosphine compound characterized by the chemical formula C₁₃H₁₃O₁P. It features a methoxy group attached to a diphenylphosphine structure, making it a valuable compound in various chemical applications. This compound is typically a colorless to pale yellow liquid and is known for its distinctive properties as a ligand in coordination chemistry.

MDP is likely to exhibit similar hazards as other organophosphorus compounds. Here are some potential safety concerns:

  • Toxicity: Information on the specific toxicity of MDP is limited. However, due to its structural similarity to known organophosphorus compounds, it should be handled with caution and appropriate personal protective equipment (PPE) should be worn.
  • Flammability: MDP is likely flammable based on the presence of aromatic rings.
  • Reactivity: The P-H bond makes MDP potentially reactive with strong acids, bases, and oxidizing agents.

Catalyst Development:

MDPP can be used as a ligand in the development of homogeneous catalysts. These catalysts are often used in organic synthesis reactions, where they can accelerate the rate of a reaction without being consumed themselves. Studies have shown that MDPP-based catalysts can be effective for a variety of reactions, including hydroformylation (the conversion of alkenes to aldehydes), hydrogenation (the addition of hydrogen to a molecule), and hydroboration (the addition of a boron-hydrogen bond). [Source: Journal of Molecular Catalysis A: Chemical, Volume 214, Issue 1, 2004, Pages 13-22, ]

  • Formation of Coordination Complexes: It can form complexes with transition metals, enhancing their reactivity and selectivity. For instance, tetrakis(methoxydiphenylphosphine)platinum reacts with halogenated compounds to yield various platinum complexes .
  • Reactivity with Electrophiles: The presence of the methoxy group allows for nucleophilic attack on electrophiles, enabling the synthesis of more complex molecules. For example, reactions with benzyne derivatives lead to the formation of triphenylphosphinemethylene .
  • Reductive Elimination: In the presence of metal complexes, methoxydiphenylphosphine can facilitate reductive elimination processes, which are crucial in organometallic chemistry .

Several methods exist for synthesizing methoxydiphenylphosphine:

  • Alkylation of Diphenylphosphine: The most common method involves the alkylation of diphenylphosphine with methanol or methyl halides, often using a base to facilitate the reaction.
  • Grignard Reaction: Another method includes reacting chlorodiphenylphosphine with a methyl Grignard reagent, resulting in the formation of methoxydiphenylphosphine .
  • Phosphine Oxide Reduction: Methoxydiphenylphosphine can also be synthesized from its corresponding phosphine oxide through reduction processes.

Methoxydiphenylphosphine finds applications across various fields:

  • Catalysis: It serves as a ligand in catalytic processes, particularly in cross-coupling reactions and hydrogenation.
  • Material Science: The compound is used in the development of advanced materials due to its unique electronic properties.
  • Pharmaceutical Chemistry: Its ability to coordinate with metal centers makes it useful in drug design and development.

Interaction studies involving methoxydiphenylphosphine focus on its role as a ligand:

  • Metal Complex Formation: Research has shown that methoxydiphenylphosphine forms stable complexes with various transition metals, influencing their reactivity and selectivity in catalytic cycles.
  • Biological Interactions: Studies are ongoing to explore how this compound interacts with biological targets, potentially leading to new therapeutic agents.

Methoxydiphenylphosphine shares similarities with several other organophosphines. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
DiphenylphosphineC₁₂H₁₁PLacks alkyl substitution; more basic properties
TrimethylphosphineC₃H₉PFully alkylated; less sterically hindered
TriphenylphosphineC₁₈H₁₅PMore bulky; often used as a strong ligand
MethyldiphenylphosphineC₁₃H₁₃PContains methyl group; versatile ligand

Methoxydiphenylphosphine's unique combination of a methoxy group and diphenyl structure gives it distinct reactivity and application potential compared to these similar compounds.

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4020-99-9

Dates

Modify: 2023-08-16

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